Cas no 84903-82-2 (Deacetyl-O-demethyldiltiazem)

Deacetyl-O-demethyldiltiazem structure
Deacetyl-O-demethyldiltiazem structure
Product Name:Deacetyl-O-demethyldiltiazem
CAS 번호:84903-82-2
MF:C19H22N2O3S
메가와트:358.454583644867
CID:60782
PubChem ID:10021324
Update Time:2025-04-19

Deacetyl-O-demethyldiltiazem 화학적 및 물리적 성질

이름 및 식별자

    • Deacetyl-O-demethyldiltiazem
    • O-Demethyldeacetyldiltiazem
    • (2S,3S)-5-[2-(Dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-hydroxyphenyl)-1,5-benzothiazepin-4(5H)-one
    • 5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one
    • (2S,3S)-5-(2-(dimethylamino)ethyl)-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one
    • 5-(2-dimethylaminoethyl)-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one
    • 5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5h)-one
    • deace
    • O-Desmethyldesacetyldiltiazem
    • SCHEMBL1938855
    • UNII-JWM585056U
    • QYKYTLTVPBXRNC-MSOLQXFVSA-N
    • JWM585056U
    • AKOS040753354
    • (2S,3S)-5-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-2-(4-HYDROXYPHENYL)-2,3-DIHYDRO-1,5-BENZOTHIAZEPIN-4-ONE
    • Q27281724
    • 1,5-Benzothiazepin-4(5H)-one, 5-(2-(dimethylamino)ethyl)-2,3-dihydro-3-hydroxy-2-(4-hydroxyphenyl)-, (2S,3S)-
    • Desacetyl-O-desmethyldiltiazem
    • 84903-82-2
    • CHEBI:186001
    • Deacetyl o-desmethyl diltiazem
    • Deacetyl-O-demethyl-D-diltiazem
    • 인치: 1S/C19H22N2O3S/c1-20(2)11-12-21-15-5-3-4-6-16(15)25-18(17(23)19(21)24)13-7-9-14(22)10-8-13/h3-10,17-18,22-23H,11-12H2,1-2H3/t17-,18+/m1/s1
    • InChIKey: QYKYTLTVPBXRNC-MSOLQXFVSA-N
    • 미소: S1C2C=CC=CC=2N(C([C@@H]([C@@H]1C1C=CC(=CC=1)O)O)=O)CCN(C)C

계산된 속성

  • 정밀분자량: 358.13500
  • 동위원소 질량: 358.13511374g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 5
  • 중원자 수량: 25
  • 회전 가능한 화학 키 수량: 4
  • 복잡도: 454
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 2
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.2
  • 토폴로지 분자 극성 표면적: 89.3Ų

실험적 성질

  • 밀도: 1.287
  • PSA: 89.31000
  • LogP: 2.55970

Deacetyl-O-demethyldiltiazem 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: NADPH ,  Magnesium chloride Catalysts: Cytochrome P450 Solvents: Water ;  30 min, pH 7.4, 37 °C
1.2 Reagents: Acetonitrile
참조
High-resolution mass spectrometry elucidates metabonate (false metabolite) formation from alkylamine drugs during in vitro metabolite profiling
Barbara, Joanna E.; et al, Drug Metabolism & Disposition, 2012, 40(10), 1966-1975

Deacetyl-O-demethyldiltiazem Raw materials

Deacetyl-O-demethyldiltiazem Preparation Products

추천 공급업체
Suzhou Genelee Bio-Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Suzhou Genelee Bio-Technology Co., Ltd.
Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Amadis Chemical Company Limited
Nanjing Jubai Biopharm
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Nanjing Jubai Biopharm
Jiangsu Kolod Food Ingredients Co.,ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jiangsu Kolod Food Ingredients Co.,ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.